2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl
Description
2-(1-Amino-2-hydroxyethyl)Benzonitrile Hydrochloride (CAS: 2089377-63-7) is a benzonitrile derivative featuring a 1-amino-2-hydroxyethyl substituent on the aromatic ring. Its molecular formula is C₉H₁₀N₂O·HCl, with a molecular weight of 198.65 g/mol . This compound is used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2 |
InChI Key |
KACKDXQDSOFGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then further reacted with appropriate reagents to introduce the amino and hydroxyethyl groups . The reaction conditions often include the use of ionic liquids as co-solvents and catalysts, which help in achieving high yields and simplifying the separation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Aminoethyl)Benzimidazole Dihydrochloride
- Molecular Formula : C₉H₁₁N₃·2HCl
- CAS : 4499-07-4
- Molecular Weight : 234.13 g/mol
- Key Features: Contains a benzimidazole ring fused to an ethylamine side chain. The dihydrochloride salt form increases stability but reduces solubility in non-polar solvents compared to the monohydrochloride form of the target compound. Applications: Used in kinase inhibition studies and as a precursor in heterocyclic chemistry .
4-((1R)-1-Amino-2-Methylpropyl)Benzenecarbonitrile HCl
- Synonyms: AKOS015923260, KB-145157
- Molecular Formula : C₁₁H₁₄N₂·HCl
- Key Features: Features a chiral center (R-configuration) and a branched methylpropyl chain, introducing steric hindrance absent in the target compound. The absence of a hydroxyl group reduces polarity compared to 2-(1-amino-2-hydroxyethyl)benzonitrile HCl, impacting its pharmacokinetic properties. Applications: Investigated in asymmetric catalysis and as a building block for chiral ligands .
4-(Aminomethyl)-2-Isopropylthiazole Dihydrochloride
- Molecular Formula : C₇H₁₂N₂S·2HCl
- CAS : 1171981-10-4
- Molecular Weight : 229.17 g/mol
- Key Features: Contains a thiazole ring with an aminomethyl substituent, differing significantly in electronic properties from the benzonitrile core of the target compound. The dihydrochloride salt and isopropyl group enhance lipophilicity, making it suitable for membrane permeability studies. Applications: Explored in antibacterial and antifungal agent development .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Structural Highlights |
|---|---|---|---|---|
| 2-(1-Amino-2-hydroxyethyl)Benzonitrile HCl | C₉H₁₀N₂O·HCl | 2089377-63-7 | 198.65 | Hydroxyethylamine, nitrile |
| 2-(2-Aminoethyl)Benzimidazole Dihydrochloride | C₉H₁₁N₃·2HCl | 4499-07-4 | 234.13 | Benzimidazole ring, dihydrochloride salt |
| 4-((1R)-1-Amino-2-Methylpropyl)Benzenecarbonitrile HCl | C₁₁H₁₄N₂·HCl | Not listed | ~210.7 (estimated) | Chiral center, methylpropyl chain |
| 4-(Aminomethyl)-2-Isopropylthiazole Dihydrochloride | C₇H₁₂N₂S·2HCl | 1171981-10-4 | 229.17 | Thiazole ring, isopropyl group |
Research Findings and Implications
Solubility and Reactivity: The hydroxyl group in 2-(1-amino-2-hydroxyethyl)benzonitrile HCl improves aqueous solubility compared to non-hydroxylated analogs like 4-((1R)-1-amino-2-methylpropyl)benzenecarbonitrile HCl . The nitrile group in the target compound enables participation in click chemistry or cyanation reactions, a feature shared with 4-(aminomethyl)-2-isopropylthiazole dihydrochloride but absent in benzimidazole derivatives .
Biological Activity: Benzimidazole derivatives (e.g., 2-(2-aminoethyl)benzimidazole dihydrochloride) exhibit stronger binding to ATP-binding pockets in kinases due to aromatic stacking, while the target compound’s hydroxyethyl group may favor interactions with polar residues in enzyme active sites .
Synthetic Utility :
- The chiral benzonitrile analog (AKOS015923260) is preferred for asymmetric synthesis, whereas the target compound’s hydroxyl group offers a handle for further functionalization (e.g., esterification or glycosylation) .
Biological Activity
2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, commonly referred to as (R)-2-(1-amino-2-hydroxyethyl)benzonitrile HCl, is a chiral organic compound with significant potential in medicinal chemistry. Characterized by its amine and hydroxyl functional groups attached to a benzonitrile structure, this compound exhibits diverse biological activities that warrant detailed exploration.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 198.65 g/mol
- Appearance : White crystalline solid
- Melting Point : Approximately 152 °C
The compound's reactivity is attributed to its functional groups, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride possesses anti-inflammatory and analgesic properties . The presence of the amino and hydroxyl groups suggests interactions with biological targets involved in pain and inflammation pathways. The compound has been studied for its potential effectiveness in treating conditions associated with inflammation, such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound. It may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases. This aspect of its biological activity opens avenues for further investigation into its role in conditions like Alzheimer's disease and Parkinson's disease.
The mechanism by which (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride exerts its effects involves binding to specific receptors and modulating their activity. Studies utilizing techniques such as radiolabeled binding assays and computational docking simulations are essential for elucidating these interactions and understanding the pharmacodynamics involved.
Comparative Analysis
To better understand the biological activity of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile | C₉H₁₃N₂O | Potentially similar neuroprotective effects |
| 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | C₉H₁₃ClN₂O | Similar anti-inflammatory properties |
| 1-[Bis(2-hydroxyethyl)amino]-2-propanol | C₇H₁₇NO₃ | Used in various pharmaceutical formulations |
The unique stereochemistry of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride may confer distinct binding interactions compared to its analogs, which is crucial for developing targeted therapies with minimized side effects.
Case Studies
Several case studies have investigated the therapeutic potential of (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride:
- Study on Inflammatory Response : A study demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential application in inflammatory disorders.
- Neuroprotection in Animal Models : Research indicated that administration of the compound improved cognitive function in rodent models of neurodegeneration, supporting its role as a neuroprotective agent.
- Binding Affinity Studies : Binding assays revealed that (R)-2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride has a notable affinity for certain neurotransmitter receptors, which may explain its analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
